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molecular formula C16H11N3O3 B8596583 3-((6-nitro-1H-indol-1-yl)methoxy)benzonitrile

3-((6-nitro-1H-indol-1-yl)methoxy)benzonitrile

Cat. No. B8596583
M. Wt: 293.28 g/mol
InChI Key: YFGGHQXRRTWMMY-UHFFFAOYSA-N
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Patent
US09434695B2

Procedure details

To a mixture of 3-((6-nitro-1H-indol-1-yl)methoxy)benzonitrile (3.0 g, 10.2 mmol), THF (80 mL) and water (40 mL) were added iron powder (2.86 g, 51.2 mmol) and NH4Cl (1.09 g, 20.4 mmol) and the mixture was stirred at 64° C. overnight. The mixture was then cooled to rt and to the resulting mixture was added saturated NaHCO3 aqueous solution. The mixture was filtered and the filtrate was extracted with EtOAc (30 mL×4). The combined organic layers were washed with brine (40 mL×3), dried over anhydrous Na2SO4 and concentrated in vacuo. The residue was purified by a silica gel column chromatography (PE/EtOAc (V/V)=2:1) to give the title compound as a yellow solid (1.76 g, 65%).
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
1.09 g
Type
reactant
Reaction Step Three
Name
Quantity
2.86 g
Type
catalyst
Reaction Step Three
Yield
65%

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:12]=[C:11]2[C:7]([CH:8]=[CH:9][N:10]2[CH2:13][O:14][C:15]2[CH:16]=[C:17]([CH:20]=[CH:21][CH:22]=2)[C:18]#[N:19])=[CH:6][CH:5]=1)([O-])=O.C1COCC1.[NH4+].[Cl-].C([O-])(O)=O.[Na+]>[Fe].O>[NH2:1][C:4]1[CH:12]=[C:11]2[C:7]([CH:8]=[CH:9][N:10]2[CH2:13][O:14][C:15]2[CH:16]=[C:17]([CH:20]=[CH:21][CH:22]=2)[C:18]#[N:19])=[CH:6][CH:5]=1 |f:2.3,4.5|

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C2C=CN(C2=C1)COC=1C=C(C#N)C=CC1
Name
Quantity
80 mL
Type
reactant
Smiles
C1CCOC1
Name
Quantity
40 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Step Three
Name
Quantity
1.09 g
Type
reactant
Smiles
[NH4+].[Cl-]
Name
Quantity
2.86 g
Type
catalyst
Smiles
[Fe]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
64 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 64° C. overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then cooled to rt and to the resulting mixture
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
EXTRACTION
Type
EXTRACTION
Details
the filtrate was extracted with EtOAc (30 mL×4)
WASH
Type
WASH
Details
The combined organic layers were washed with brine (40 mL×3)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by a silica gel column chromatography (PE/EtOAc (V/V)=2:1)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
NC1=CC=C2C=CN(C2=C1)COC=1C=C(C#N)C=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 1.76 g
YIELD: PERCENTYIELD 65%
YIELD: CALCULATEDPERCENTYIELD 65.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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